2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole is a heterocyclic compound that features both an indole and a triazole moiety
Mechanism of Action
Target of Action
The compound 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole, also known as (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, is a bioactive aromatic compound that contains an indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors , making it a valuable tool for treatment.
Mode of Action
The mode of action of this compound involves its interaction with these targets. The nitrogen atoms of the 1,2,4-triazole ring in the compound are capable of binding to the iron in the heme moiety of CYP-450 . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds , which may influence its interaction with its targets.
Biochemical Pathways
The compound this compound affects various biochemical pathways. Indole derivatives, such as this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of this compound involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad range of biological activities. For instance, its antiviral activity could result in the inhibition of viral replication . Its anti-inflammatory activity could result in the reduction of inflammation and related symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and solvents such as dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The purification process may include techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar binding properties.
1H-1,2,4-Triazole: Another triazole isomer with distinct biological activities.
Indole-3-carboxaldehyde: An indole derivative with different reactivity and applications
Uniqueness
2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole is unique due to its combined triazole and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential in drug discovery and development .
Biological Activity
The compound 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]-1H-indole represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including azide-alkyne cycloaddition (click chemistry) and subsequent modifications to achieve the desired triazole and indole functionalities. Various synthetic pathways have been explored in literature to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of the triazole class exhibit significant anticancer activity. For instance, a related study synthesized a series of triazole derivatives that were tested against several cancer cell lines including HCT 116 and MDA-MB231. Among these compounds, some exhibited IC50 values as low as 42.5 µg/mL , indicating potent activity against breast cancer cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
8b | MDA-MB231 | 42.5 |
8o | HCT116 | 64.3 |
8n | Mia-PaCa2 | 68.4 |
This data suggests that triazole derivatives can serve as promising leads for anticancer drug development.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds targeting the PI3K/AKT/mTOR pathway have shown efficacy in suppressing tumor proliferation in xenograft models . The interaction of these compounds with cellular receptors may also lead to apoptosis in cancer cells.
Case Studies
Several case studies highlight the biological relevance of triazole-containing compounds:
- In Vivo Studies : A study demonstrated that triazole derivatives could effectively suppress tumor growth in mouse models at low doses, emphasizing their potential as therapeutic agents .
- Pharmacological Profiles : Compounds with modifications at the pyrrolidine or indole moieties showed enhanced bioavailability and reduced toxicity compared to traditional chemotherapeutics, making them suitable candidates for further clinical evaluation .
Properties
IUPAC Name |
1H-indol-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(14-9-11-3-1-2-4-13(11)18-14)19-8-5-12(10-19)20-16-6-7-17-20/h1-4,6-7,9,12,18H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGBRMQXOSOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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